Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]- is a complex organic compound with the molecular formula C15H10F5N and a molecular weight of 299.2386 This compound is characterized by the presence of a benzene ring, an ethanamine group, and a pentafluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]- typically involves the reaction of alpha-methylbenzeneethanamine with pentafluorobenzaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of raw materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogens for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines.
Wissenschaftliche Forschungsanwendungen
Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]- involves its interaction with specific molecular targets. The pentafluorophenyl group enhances its reactivity, allowing it to participate in various chemical reactions. The pathways involved in its mechanism of action are complex and depend on the specific application and the environment in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneethanamine, N-methyl-: This compound has a similar structure but lacks the pentafluorophenyl group.
Benzeneethanamine, N,α,α-trimethyl-: Another similar compound with additional methyl groups.
Benzeneethanamine, N,α-dimethyl-: Similar structure with dimethyl groups.
Uniqueness
The uniqueness of Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]- lies in the presence of the pentafluorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high reactivity and specificity.
Eigenschaften
CAS-Nummer |
38771-49-2 |
---|---|
Molekularformel |
C16H12F5N |
Molekulargewicht |
313.26 g/mol |
IUPAC-Name |
1-(2,3,4,5,6-pentafluorophenyl)-N-(1-phenylpropan-2-yl)methanimine |
InChI |
InChI=1S/C16H12F5N/c1-9(7-10-5-3-2-4-6-10)22-8-11-12(17)14(19)16(21)15(20)13(11)18/h2-6,8-9H,7H2,1H3 |
InChI-Schlüssel |
NTJVUXJLAXMDPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)N=CC2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.